Methyl 2-amino-3-methylbutanoate

Description

The exact mass of the compound Methyl 2-amino-3-methylbutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

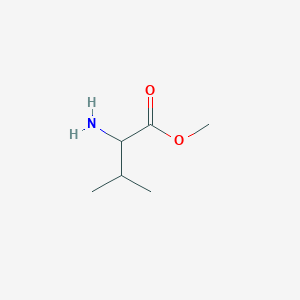

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMZBWPSKYISTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328373 | |

| Record name | DL-Valine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-52-1, 18869-42-6 | |

| Record name | NSC197198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Valine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-amino-3-methylbutanoate: Physical Properties & Technical Handling Guide

The following technical guide details the physical properties, chemical behavior, and handling protocols for Methyl 2-amino-3-methylbutanoate (L-Valine Methyl Ester).

Executive Summary

Methyl 2-amino-3-methylbutanoate, commonly known as L-Valine Methyl Ester , is a critical amino acid derivative used extensively in peptide synthesis and medicinal chemistry.[1] It serves as a C-terminal protected building block and a precursor for prodrugs such as Valaciclovir .

This compound exists in two distinct forms with vastly different physical properties:

-

Hydrochloride Salt (HCl): The stable, crystalline storage form.

-

Free Base: The reactive, liquid form generated in situ or isolated for specific nucleophilic applications.

This guide provides a definitive reference for the physical constants of both forms, supported by experimental protocols for their synthesis and interconversion.

Chemical Identity & Structure

| Attribute | Detail |

| IUPAC Name | Methyl (2S)-2-amino-3-methylbutanoate |

| Common Name | L-Valine Methyl Ester |

| Molecular Formula | C₆H₁₃NO₂ (Free Base) / C₆H₁₄ClNO₂ (HCl Salt) |

| SMILES | COC(=O)C(C)C |

| Stereochemistry | L-isomer (S-configuration) |

Physical & Thermodynamic Properties[3][4][5]

The following data consolidates experimental values from authoritative chemical databases. Note the sharp contrast between the stable salt and the volatile free base.

Comparative Properties Table

| Property | L-Valine Methyl Ester HCl | L-Valine Methyl Ester Free Base |

| CAS Number | 6306-52-1 | 4070-48-8 |

| Molecular Weight | 167.63 g/mol | 131.17 g/mol |

| Physical State | White crystalline powder | Colorless to light yellow liquid |

| Melting Point | 171 – 173 °C (lit.) | N/A (Liquid at RT) |

| Boiling Point | N/A (Decomposes) | 146 °C (at 760 mmHg) |

| Density | Bulk density varies | 0.968 g/mL (at 20 °C) |

| Flash Point | N/A | 21 °C (Highly Flammable) |

| Solubility | Water, Methanol, DMSO | Organic solvents (CH₂Cl₂, EtOAc), Alcohols |

| Optical Rotation | Data variable by solvent | |

| pKa (Amino) | ~7.5 (Estimated) | ~7.49 |

Critical Analysis of Properties[5]

-

Thermal Instability: The free base has a low flash point (21 °C), classifying it as a significant fire hazard. It should be handled in a fume hood away from ignition sources.

-

Basicity: The esterification of the carboxyl group removes the zwitterionic character of the parent amino acid. Consequently, the amino group (

) is less basic than in free valine ( -

Storage: The HCl salt is hygroscopic but chemically stable at room temperature. The free base is unstable upon prolonged storage, prone to dimerization into diketopiperazines (see Section 5).

Solubility & Solution Chemistry

Understanding the solubility profile is essential for extraction and purification workflows.

-

Water: The HCl salt is highly soluble in water due to its ionic nature. The free base has moderate water solubility (

) but is typically extracted into organic phases. -

Methanol: Both forms are soluble. Methanol is the preferred solvent for the synthesis of the HCl salt.

-

Dichloromethane (DCM): The free base is highly soluble in DCM, which is the standard solvent for liquid-liquid extraction during neutralization. The HCl salt is insoluble in non-polar organics (Hexane, Ether).

Stability & Degradation Pathways

A common pitfall in handling amino acid esters is the formation of 2,5-Diketopiperazines (DKP) .

-

Mechanism: In the free base form, the unprotonated amine of one molecule can attack the ester carbonyl of another (intermolecular) or cyclize if part of a dipeptide. For Valine Methyl Ester, dimerization leads to the cyclic dipeptide cyclo(Val-Val).

-

Prevention: Always store the compound as the HCl salt. Generate the free base immediately prior to use. If storage of the free base is unavoidable, keep at -20 °C.

Degradation Pathway Diagram

Figure 1: Stability and reactivity pathways. The free base is a transient intermediate that risks cyclization if not used immediately.

Experimental Protocols

Protocol A: Synthesis of L-Valine Methyl Ester HCl

This protocol utilizes the thionyl chloride method, standard for generating amino acid methyl esters.[2][3]

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Cool to -10 °C using an ice-salt bath.

-

Reagents: Anhydrous Methanol (20 eq), Thionyl Chloride (SOCl₂, 1.2 eq), L-Valine (1.0 eq).

-

Addition: Slowly add SOCl₂ dropwise to the methanol. Caution: Exothermic reaction. Maintain temperature < 0 °C.

-

Reaction: Add L-Valine solid in portions. Allow to warm to room temperature (stir 3h), then reflux at 65 °C for 8 hours.

-

Workup: Concentrate under vacuum to remove methanol/SOCl₂. The residue is often a viscous oil.

-

Crystallization: Dissolve residue in minimal cold methanol and precipitate with diethyl ether. Filter the white crystals.[3]

-

Yield: Typically 90-95%.

Protocol B: Generation of Free Base (Neutralization)

Use this protocol to activate the ester for coupling reactions.

-

Dissolution: Dissolve L-Valine Methyl Ester HCl (10 mmol) in Dichloromethane (30 mL).

-

Extraction: Add saturated aqueous Sodium Bicarbonate (NaHCO₃, 30 mL). Shake vigorously in a separatory funnel.

-

Separation: Collect the lower organic layer (DCM) containing the free base.

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 10 minutes. Filter.

-

Usage: Use the DCM solution directly for subsequent reactions. Do not concentrate to dryness unless necessary, as the neat liquid is unstable and flammable.

References

-

Sigma-Aldrich. L-Valine methyl ester hydrochloride Product Specification. CAS 6306-52-1.[4][5] Link

-

ChemicalBook. L-Valine methyl ester hydrochloride Properties and Safety. Link

-

National Institute of Standards and Technology (NIST). L-Valine, methyl ester (Free Base) Data. CAS 4070-48-8.[1][4][6][7][8] Link

-

PubChem. Valine Methyl Ester Compound Summary. CID 94285. Link

-

Google Patents. CN101898973A: Preparation method of L-valine methyl ester hydrochloride. Link

Sources

- 1. Cas 4070-48-8,L-VALINE METHYL ESTER | lookchem [lookchem.com]

- 2. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [wap.guidechem.com]

- 4. atompharma.co.in [atompharma.co.in]

- 5. L-缬氨酸甲酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. L-VALINE METHYL ESTER CAS#: 4070-48-8 [chemicalbook.com]

- 7. L-VALINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. L-Valine, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to (S)-Methyl 2-amino-3-methylbutanoate: A Cornerstone Chiral Building Block

This guide provides a comprehensive technical overview of (S)-Methyl 2-amino-3-methylbutanoate, a pivotal chiral building block derived from the essential amino acid L-valine. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, robust synthesis protocols, analytical characterization, and critical applications in modern asymmetric synthesis. We will explore the causality behind experimental choices, ensuring a deep, field-proven understanding of its utility and handling.

Introduction: The Significance of a Valine-Derived Synthon

(S)-Methyl 2-amino-3-methylbutanoate, also known as Methyl L-valinate, is the methyl ester of the naturally occurring amino acid L-valine. Its importance in synthetic organic chemistry stems from its status as a chiral building block—an enantiomerically pure compound used to introduce a defined stereocenter into a target molecule.[1][][3] This control over three-dimensional molecular architecture is paramount in pharmaceutical development, where the stereochemistry of a drug can dictate its efficacy, pharmacology, and safety profile.

This molecule serves as a versatile intermediate in the synthesis of complex peptides and, most notably, as a key starting material for several blockbuster pharmaceuticals, including the antihypertensive drug Valsartan.[4][5][6] Its ready availability from the chiral pool, combined with its two reactive functional groups (an amine and an ester), makes it an invaluable tool for constructing stereochemically defined molecular frameworks.

Chemical Structure and Physicochemical Properties

The structure of (S)-Methyl 2-amino-3-methylbutanoate features a stereogenic center at the alpha-carbon (C2), inheriting the (S)-configuration from its parent amino acid, L-valine.

Chemical Structure Diagram

Caption: 2D structure of (S)-Methyl 2-amino-3-methylbutanoate.

Physicochemical Data

The properties of the free base and its more commonly used hydrochloride salt are summarized below. The salt form offers enhanced stability and ease of handling.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ · HCl | [7] |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol | [7][8] |

| CAS Number | 4070-48-8 | 6306-52-1 | [7][8] |

| Appearance | Colorless Liquid | White Crystalline Solid | [8][9] |

| Density | 0.968 g/cm³ | Not Applicable | [7] |

| Boiling Point | 146 °C | Not Applicable | [7] |

| Melting Point | Not Applicable | 171-173 °C | [8] |

| Optical Rotation | Not specified | [α]²⁰/D +15° (c=2 in H₂O) | [8] |

| Storage | Store in freezer (-20°C) under inert atmosphere | Room Temperature | [10] |

Synthesis and Purification: A Validated Protocol

The most reliable and widely adopted method for synthesizing (S)-Methyl 2-amino-3-methylbutanoate is the Fischer esterification of L-valine using thionyl chloride (SOCl₂) in methanol. This approach is highly efficient and scalable.

Synthesis Workflow

Caption: Workflow for the synthesis of Methyl L-valinate via Fischer Esterification.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4][11][12]

Materials:

-

L-Valine (1.0 eq)

-

Anhydrous Methanol (20-21 eq)

-

Thionyl Chloride (SOCl₂) (1.2-1.5 eq)

-

Saturated Sodium Bicarbonate Solution or Aqueous Ammonia

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Reaction flask, dropping funnel, condenser, magnetic stirrer, ice-salt bath

Procedure:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet).

-

Reagent Preparation: Charge the flask with anhydrous methanol (20 eq) and cool the vessel to -10 °C using an ice-salt bath.

-

Catalyst Formation: Add thionyl chloride (1.5 eq) dropwise to the cold methanol via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 0 °C throughout the addition.

-

Reaction Initiation: Once the addition is complete, stir the mixture for an additional 1 hour at low temperature. Then, add L-valine (1.0 eq) portion-wise, ensuring the temperature remains low.

-

Esterification: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours. Subsequently, heat the mixture to reflux (approx. 65-70 °C) and maintain for 8-9 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol and unreacted SOCl₂ under reduced pressure using a rotary evaporator.

-

Work-up (for Free Base): Dissolve the resulting residue in a minimal amount of cold water and place it in a separatory funnel. Cover the aqueous layer with diethyl ether. Slowly add a saturated solution of sodium bicarbonate or aqueous ammonia until the solution is basic (pH > 8).[13]

-

Extraction: Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (S)-Methyl 2-amino-3-methylbutanoate as a colorless liquid.[13]

Mechanistic Insights and Causality

-

Role of Thionyl Chloride: Instead of using corrosive gaseous HCl, SOCl₂ reacts exothermically with the methanol solvent to generate HCl in situ. This provides the necessary acid catalyst for the esterification. This method is experimentally more convenient and efficient.[4][11]

-

Temperature Control: The initial low-temperature addition is critical to control the highly exothermic reaction between SOCl₂ and methanol, preventing potential side reactions and ensuring safety.[4][11]

-

Reflux Conditions: Heating to reflux provides the activation energy needed to drive the equilibrium-limited esterification reaction towards the product side, significantly increasing the reaction rate.

-

Basic Work-up: The reaction produces the product as its hydrochloride salt. Neutralization with a base is essential to deprotonate the ammonium group, rendering the free amine which is soluble in organic solvents and thus extractable from the aqueous medium.[13]

Analytical and Spectroscopic Characterization

Verifying the identity, purity, and stereochemical integrity of the synthesized product is a non-negotiable step. The following spectroscopic data are characteristic of (S)-Methyl 2-amino-3-methylbutanoate.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ≈ 3.7 (s, 3H, -OCH₃), 3.5 (d, 1H, -CH (NH₂)), 2.2 (m, 1H, -CH (CH₃)₂), 1.8 (br s, 2H, -NH₂), 0.9-1.0 (two d, 6H, -CH(CH₃ )₂) |

| ¹³C NMR | δ (ppm) ≈ 175 (C=O), 58 (-C H(NH₂)), 52 (-OCH₃), 31 (-C H(CH₃)₂), 19 (-CH(C H₃)₂) |

| IR (cm⁻¹) | ~3380, 3310 (N-H stretch, primary amine), ~2960 (Aliphatic C-H stretch), ~1740 (C=O stretch, ester), ~1200 (C-O stretch, ester) |

| Mass Spec (EI) | m/z = 131 [M]⁺, 72 [M - COOCH₃]⁺, 57 [isopropyl group]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Core Applications in Asymmetric Synthesis and Drug Development

The primary value of (S)-Methyl 2-amino-3-methylbutanoate lies in its application as a chiral precursor for high-value molecules.

Key Intermediate in Valsartan Synthesis

Valsartan is an angiotensin II receptor blocker used to treat high blood pressure. The synthesis of this complex molecule relies on (S)-Methyl 2-amino-3-methylbutanoate to introduce the required stereocenter. The synthetic pathway involves the N-alkylation of the valine methyl ester with a substituted benzyl bromide, followed by N-acylation and several subsequent transformations to build the final drug structure.[5]

Caption: Logical flow from Methyl L-valinate to the Valsartan core structure.

Utility in Peptide Synthesis

As an amino acid ester, this compound is a fundamental component in solution-phase peptide synthesis.[8] The amino group can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (Fluorenylmethyloxycarbonyl).[9][14] This protected derivative can then be coupled with another amino acid. Subsequently, the methyl ester can be selectively hydrolyzed (saponified) to reveal a carboxylic acid, allowing for peptide chain elongation from the C-terminus. The hydrochloride salt is often preferred for these applications due to its improved handling characteristics and stability.[6][8]

Safety, Handling, and Storage

While comprehensive safety data for the free base is limited, related compounds and the hydrochloride salt are known to cause skin and eye irritation and may cause respiratory irritation.[15][16]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The free base is best stored in a freezer at or below -20°C under an inert atmosphere to prevent degradation.[10] The hydrochloride salt is more stable and can be stored at room temperature in a tightly sealed container.

Conclusion

(S)-Methyl 2-amino-3-methylbutanoate is more than a simple amino acid derivative; it is a high-impact chiral synthon that provides a reliable and cost-effective entry point for introducing the valine side chain with absolute stereocontrol. Its well-defined synthesis, clear analytical profile, and proven utility in complex, multi-step syntheses, particularly in the pharmaceutical industry, solidify its position as an indispensable tool for the modern organic chemist. A thorough understanding of its properties and synthesis is fundamental for any researcher or professional engaged in the fields of medicinal chemistry and drug development.

References

-

Title: Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications Source: Wiley URL: [Link]

-

Title: (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate | C6H13NO2S - PubChem Source: PubChem URL: [Link]

-

Title: (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate - PubChem Source: PubChem URL: [Link]

-

Title: Chiral Building Blocks in Asymmetric Synthesis | Request PDF Source: ResearchGate URL: [Link]

-

Title: (2S)-2-Amino-3-methylbutanoic acid methyl ester Source: ChemBK URL: [Link]

-

Title: (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride | C6H14ClNO3 - PubChem Source: PubChem URL: [Link]

-

Title: Synthesis of l-valine isopropyl ester Source: PrepChem.com URL: [Link]

-

Title: 2-Amino-3-methylbutanoic acid Source: ChemBK URL: [Link]

-

Title: Preparation method of L-valine methyl ester hydrochloride Source: Eureka | Patsnap URL: [Link]

- Title: CN101898973A - Preparation method of L-valine methyl ester hydrochloride Source: Google Patents URL

- Title: CN103539752A - Synthesis method of valsartan Source: Google Patents URL

Sources

- 1. wiley.com [wiley.com]

- 3. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]

- 4. guidechem.com [guidechem.com]

- 5. CN103539752A - Synthesis method of valsartan - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. L-バリンメチルエステル 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 4070-48-8|(S)-Methyl 2-amino-3-methylbutanoate|BLD Pharm [bldpharm.com]

- 11. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate | C11H22N2O4 | CID 45382265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride | C6H14ClNO3 | CID 71742829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: L-Valine Methyl Ester Hydrochloride

The following technical guide provides an in-depth analysis of L-Valine Methyl Ester, focusing on its hydrochloride salt form (CAS 6306-52-1), which is the standard reagent for industrial and research applications.

CAS Registry Number: 6306-52-1 Primary Application: Chiral Intermediate for Angiotensin II Receptor Blockers (ARBs) & Peptide Synthesis

Executive Summary & Chemical Identity

L-Valine methyl ester is a critical amino acid derivative used primarily as a chiral building block in the pharmaceutical industry. While the free base exists, the molecule is almost exclusively manufactured, stored, and utilized as the hydrochloride salt due to the instability and volatility of the free amine.

Researchers must distinguish between the two forms to ensure accurate stoichiometric calculations and regulatory compliance.

Identity Matrix

| Parameter | Hydrochloride Salt (Standard) | Free Base (Labile) |

| CAS Number | 6306-52-1 | 4070-48-8 |

| Molecular Formula | C₆H₁₃NO₂[1] · HCl | C₆H₁₃NO₂ |

| Molecular Weight | 167.63 g/mol | 131.17 g/mol |

| Appearance | White crystalline powder | Colorless liquid / Low-melting solid |

| Solubility | High (Water, Methanol) | Moderate (Organic solvents) |

| Melting Point | 171–173 °C | ~150 °C (Decomposes/Volatile) |

Critical Note: Commercial procurement of "L-Valine Methyl Ester" almost always refers to the hydrochloride salt (CAS 6306-52-1). Attempting to isolate the free base for long-term storage is not recommended due to rapid cyclization (diketopiperazine formation) and hydrolysis.

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing L-Valine methyl ester hydrochloride utilizes the Thionyl Chloride (SOCl₂) method. This approach is preferred over acid-catalyzed Fisher esterification because it generates anhydrous HCl in situ, driving the equilibrium toward the ester while simultaneously precipitating the product as the stable salt.

Reaction Mechanism (In-Situ Acid Generation)

The reaction proceeds via the formation of a reactive acyl chlorosulfite intermediate, which then undergoes alcoholysis.

Figure 1: Reaction pathway for the synthesis of L-Valine Methyl Ester HCl via Thionyl Chloride activation.

Validated Laboratory Protocol

Context: This protocol is scalable from 10g to 1kg batches.

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvent Charge: Add Anhydrous Methanol (10 vol) to the flask and cool to -10°C using an ice/salt bath.

-

Activation: Dropwise add Thionyl Chloride (1.2 eq) over 60 minutes.

-

Control Point: Maintain internal temperature < 0°C. The reaction is highly exothermic.

-

-

Addition: Add L-Valine (1.0 eq) in portions. The solution will initially be a suspension.

-

Reflux: Allow the mixture to warm to room temperature (RT) over 2 hours, then heat to reflux (65°C ) for 4–6 hours. The solution should become clear.

-

Isolation:

-

Concentrate the mixture under reduced pressure to remove solvent and excess SOCl₂.[2]

-

Add Diethyl Ether or MTBE to the residue to induce crystallization.

-

Filter the white solid and dry under vacuum at 40°C.

-

-

Validation:

-

Yield: Expect 90–95%.

-

Purity: Check Optical Rotation. A drop in rotation indicates racemization (often caused by excessive heating).

-

Industrial Application: Valsartan Synthesis

The most significant commercial application of L-Valine methyl ester hydrochloride is as the starting material for Valsartan , a blockbuster Angiotensin II Receptor Blocker (ARB).

Unlike peptide synthesis where it serves as a protecting group, in Valsartan synthesis, the L-Valine skeleton is permanently incorporated into the drug's structure. The methyl ester functionality allows for N-acylation and alkylation before being hydrolyzed in the final step.[3]

The Valsartan Pathway

The synthesis involves coupling L-Valine methyl ester with valeryl chloride, followed by alkylation with a biphenyl derivative.

Figure 2: Industrial workflow for Valsartan production utilizing L-Valine Methyl Ester HCl as the chiral scaffold.

Process Logic

-

Why Methyl Ester? The carboxylic acid of valine must be protected to prevent side reactions during the N-acylation with valeryl chloride. The methyl ester is chosen over the benzyl ester because it is robust enough to withstand the alkylation conditions but easily hydrolyzed (saponified) in the final step using mild base (NaOH or LiOH).

-

Chirality Retention: The S-configuration (L-form) is crucial for Valsartan's biological activity. Using high-purity L-Valine methyl ester HCl (>99% ee) is essential because separating enantiomers at the final API stage is cost-prohibitive.

Analytical Characterization

To validate the identity and purity of L-Valine Methyl Ester HCl, the following parameters are standard.

| Test | Specification | Methodological Insight |

| Specific Rotation | (c=2, H₂O).[4] Lower values indicate racemization or free L-Valine contamination. | |

| Melting Point | 171 – 173 °C | Sharp range indicates high purity. Broadening suggests moisture absorption. |

| IR Spectrum | 1745 cm⁻¹ (C=O ester) | Strong carbonyl stretch. Absence of broad OH stretch (from COOH) confirms esterification. |

| ¹H NMR (D₂O) | The singlet at 3.85 ppm confirms the methyl ester group. |

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in tightly sealed containers, preferably with desiccants. Moisture absorption can lead to hydrolysis, reverting the ester back to L-Valine and Methanol.

-

Storage: Store at +2°C to +8°C .

-

Safety: The compound is an irritant. During synthesis, the release of SO₂ and HCl gases requires a fume hood with an acid scrubber.

References

-

Synthesis Protocol: GuideChem. "How to Prepare L-Valine Methyl Ester Hydrochloride? - Preparation Method CN101898973A". Available at:

-

Valsartan Application: National Institutes of Health (PMC). "A short and efficient synthesis of valsartan via a Negishi reaction". Available at:

-

Physical Properties: Sigma-Aldrich. "L-Valine methyl ester hydrochloride Product Specification". Available at:

-

CAS Verification: ChemicalBook. "L-Valine methyl ester hydrochloride (6306-52-1) Technical Data". Available at:

-

Prodrug Concepts: BenchChem. "Application of Boc-L-Valine in the Synthesis of Key Pharmaceutical Intermediates". Available at:

Sources

- 1. atompharma.co.in [atompharma.co.in]

- 2. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thermo Scientific Chemicals L-Valine methyl ester hydrochloride, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ie]

Technical Guide: Methyl 2-amino-3-methylbutanoate

Synonyms: L-Valine Methyl Ester; Methyl L-valinate Focus: Physicochemical Properties, Synthesis, and Application in Drug Development

Executive Summary

Methyl 2-amino-3-methylbutanoate (commonly L-Valine Methyl Ester ) is a critical amino acid derivative used primarily as a C-terminal protected building block in peptide synthesis and as a prodrug moiety in pharmaceutical chemistry (e.g., Valacyclovir).[1][2] By masking the carboxylic acid of L-Valine, this compound allows for specific N-terminal coupling reactions without self-polymerization.

This guide provides a definitive reference for its molecular weight variants, a validated synthesis protocol using the thionyl chloride method, and analytical standards for quality control.

Part 1: Physicochemical Profile & Molecular Weight

The molecular weight of this compound depends entirely on its salt form. In drug development and reagent procurement, the Hydrochloride (HCl) salt is the standard stable form due to the volatility and instability of the free base.

Table 1: Molecular Specifications

| Property | Free Base | Hydrochloride Salt (Standard) | p-Toluenesulfonate (Tosylate) |

| Formula | |||

| Molecular Weight | 131.17 g/mol | 167.63 g/mol | 303.37 g/mol |

| CAS Number | 4070-48-8 | 6306-52-1 | 17664-96-9 |

| Physical State | Colorless Liquid | White Crystalline Solid | White Crystalline Solid |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO | Methanol, DMF |

| Melting Point | N/A (Liquid) | 170–172 °C | 163–165 °C |

Critical Note: When calculating stoichiometry for peptide coupling, ensure you use the MW of the salt form (

g/mol ) and account for the addition of a tertiary base (e.g., DIPEA or NMM) to neutralize the HCl counterion.

Part 2: Synthesis Mechanism & Protocol

The industrial standard for synthesizing L-Valine Methyl Ester HCl is the Fischer Esterification driven by thionyl chloride (

Mechanism of Action

The reaction proceeds via the in-situ generation of anhydrous HCl and the activation of the carboxylic acid carbonyl group, making it susceptible to nucleophilic attack by methanol.

Figure 1: Reaction pathway for the conversion of L-Valine to its methyl ester hydrochloride using thionyl chloride.

Validated Experimental Protocol

Scale: 100 mmol (approx. 11.7 g L-Valine) Yield Expectation: 95–98%

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen (

). -

Solvent Charge: Add 100 mL of anhydrous Methanol (MeOH) to the flask.

-

Cooling (Critical): Submerge the flask in an ice-salt bath to reach -5°C to 0°C .

-

Expert Insight: Temperature control is vital here. Adding

to MeOH is highly exothermic. If the temperature spikes, you risk generating alkyl chlorides or losing reagent.

-

-

Activation: Dropwise add 1.5 equivalents (11 mL) of Thionyl Chloride (

) over 30 minutes. Maintain internal temperature -

Addition: Remove the addition funnel and add L-Valine (11.7 g, 100 mmol) in one portion.

-

Reflux: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to reflux (approx. 65°C) for 4–6 hours .

-

Monitoring: Check by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the ester moving higher (

) than the free amino acid (

-

-

Workup:

-

Concentrate the mixture in vacuo to remove MeOH and excess

.[3] -

Co-evaporation: Add 50 mL of diethyl ether or toluene and evaporate again. Repeat twice. This helps remove trapped HCl gas and solidifies the product.

-

-

Crystallization: Suspend the resulting white solid in cold diethyl ether (100 mL), stir for 30 minutes, and filter.

-

Drying: Dry under high vacuum over

or KOH pellets to remove trace acid.

Part 3: Applications in Drug Development

Methyl 2-amino-3-methylbutanoate is utilized primarily to protect the C-terminus during peptide synthesis or to increase the oral bioavailability of drugs (prodrug strategy).

Workflow: Peptide Coupling Logic

When synthesizing a dipeptide (e.g., Boc-Gly-Val-OMe), the methyl ester prevents the Valine from reacting with itself.

Figure 2: The role of L-Valine Methyl Ester in stepwise peptide synthesis.

Part 4: Analytical Validation (QC)

To certify the identity and purity of Methyl 2-amino-3-methylbutanoate HCl, the following analytical signatures must be confirmed.

1. Proton NMR (

-NMR)

Solvent: DMSO-

-

8.5–8.7 ppm (br s, 3H): Ammonium protons (

-

3.74 ppm (s, 3H): Methyl ester singlet (

-

3.85 ppm (d, 1H):

-

2.15 ppm (m, 1H):

-

0.95 ppm (d, 3H) & 0.92 ppm (d, 3H):

2. Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Expected Mass:

-

Note: You will observe the mass of the free base + proton. You will not see the 167.63 mass in MS, as the HCl dissociates.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 97464, L-Valine methyl ester hydrochloride. Retrieved from [Link]

-

Matrix Fine Chemicals. (2025). Product Specification: Methyl 2-amino-3-methylbutanoate Hydrochloride.[4] Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-Methyl 2-amino-3-methylbutanoate

Foreword: The Narrative Power of NMR in Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is more than an analytical technique; it is a narrative tool that allows us to listen to the subtle conversations between atoms within a molecule. For a chiral molecule like (S)-Methyl 2-amino-3-methylbutanoate, the methyl ester of the essential amino acid L-valine, ¹H NMR spectroscopy does not merely confirm its constitution. Instead, it reveals the intricate three-dimensional arrangement of its atoms and the electronic environment of each proton. This guide is designed for researchers and drug development professionals who seek to move beyond a superficial reading of spectra to a deep, mechanistic understanding of the structural information encoded within. We will dissect the ¹H NMR spectrum of this compound, explaining not just what we observe, but why we observe it, grounding our analysis in the fundamental principles of stereochemistry and magnetic resonance.

Molecular Architecture and Proton Environments

The first step in any NMR analysis is to deconstruct the molecule into its unique proton environments. The structure of (S)-Methyl 2-amino-3-methylbutanoate possesses a single chiral center at the alpha-carbon (C2), which has profound implications for the resulting spectrum.

Caption: Molecular structure of (S)-Methyl 2-amino-3-methylbutanoate with key proton groups highlighted.

There are five chemically distinct sets of protons:

-

-OCH₃ (Methyl Ester Protons): These three protons are chemically equivalent.

-

-NH₂ (Amino Protons): These two protons are equivalent in an achiral solvent but can be slow to exchange, often resulting in a broad signal.

-

α-H (Alpha-Proton): A single proton attached to the chiral center (C2).

-

β-H (Beta-Proton): A single proton on the isopropyl group's methine carbon (C3).

-

γ-(CH₃)₂ (Isopropyl Methyl Protons): The two methyl groups of the isopropyl moiety. Crucially, due to the adjacent chiral center at C2, these two methyl groups are diastereotopic .[1] This means they are chemically non-equivalent and are expected to produce two distinct signals in the ¹H NMR spectrum.

Decoding the Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum arises from the interplay of chemical shift, integration, and spin-spin coupling.[2] Let's analyze the expected signal for each unique proton environment.

Chemical Shift (δ): The Electronic Environment

The position of a signal (its chemical shift) is determined by the local magnetic field experienced by a proton, which is influenced by the electron density around it.[3]

-

-OCH₃ (Methyl Ester): Protons on a carbon adjacent to an oxygen atom are deshielded. The methyl ester protons typically appear as a sharp singlet around 3.7 ppm .[4]

-

α-H (Alpha-Proton): This proton is attached to a carbon that is bonded to two electron-withdrawing groups: the amino group (-NH₂) and the ester carbonyl group. This significant deshielding shifts its resonance downfield, typically in the range of 3.5-4.0 ppm .[5]

-

-NH₂ (Amino Protons): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[6] They often appear as a broad singlet anywhere from 1.5 to 3.5 ppm . Their identity can be unequivocally confirmed by a D₂O exchange experiment, where the signal disappears.[3]

-

β-H (Beta-Proton): This methine proton is further from the electron-withdrawing groups than the α-H, so it is more shielded. It is expected to appear in the range of 2.0-2.5 ppm .[5]

-

γ-(CH₃)₂ (Isopropyl Methyls): These aliphatic protons are the most shielded in the molecule. They will resonate at the highest field (lowest ppm), typically in the 0.9-1.2 ppm range.[7] As they are diastereotopic, two distinct signals are expected in this region.[1][8]

Spin-Spin Coupling (J): The Neighborly Influence

Spin-spin coupling, or J-coupling, is the through-bond interaction between non-equivalent protons, causing their signals to split.[9] The multiplicity of a signal can often be predicted by the n+1 rule .[10]

-

-OCH₃ (Singlet): These protons have no non-equivalent neighbors, so their signal is an unsplit singlet.

-

-NH₂ (Broad Singlet): Due to rapid quadrupole relaxation of the ¹⁴N nucleus and chemical exchange, coupling to the α-H is often not observed, resulting in a broad singlet.

-

α-H (Doublet): This proton is adjacent to the single β-H (n=1). Therefore, its signal will be split into a doublet (1+1=2). The typical vicinal coupling constant (³J) in an acyclic, freely rotating system is around 6-8 Hz.[11]

-

β-H (Multiplet): This proton is coupled to the α-H (1 proton) and the six protons of the two γ-methyl groups (6 protons). In a simple case, this would be a doublet of septets. However, because the two methyl groups are diastereotopic and may have slightly different coupling constants to the β-H, and the J-values for α-H/β-H and β-H/γ-H coupling may be similar, this signal often appears as a complex multiplet.

-

γ-(CH₃)₂ (Two Doublets): Each of the two diastereotopic methyl groups is coupled to the single β-H (n=1). Consequently, we expect to see two distinct doublets in this region, each integrating to 3H.

Integration: The Proton Count

The area under each signal is directly proportional to the number of protons it represents.[2]

-

-OCH₃: 3H

-

-NH₂: 2H

-

α-H: 1H

-

β-H: 1H

-

γ-(CH₃)₂: 6H (as two separate 3H signals)

Tabulated Data Summary

The predicted ¹H NMR spectral data for (S)-Methyl 2-amino-3-methylbutanoate in a non-polar solvent like CDCl₃ is summarized below.

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl Methyls | γ-CH₃, γ'-CH₃ | ~0.9 - 1.2 | 6H (3H + 3H) | Two Doublets | ³J ≈ 7 Hz |

| Amino | -NH₂ | ~1.5 - 3.5 (variable) | 2H | Broad Singlet | N/A |

| Isopropyl Methine | β-H | ~2.0 - 2.5 | 1H | Multiplet | ³J ≈ 7 Hz |

| Alpha Proton | α-H | ~3.5 - 4.0 | 1H | Doublet | ³J ≈ 5-7 Hz |

| Ester Methyl | -OCH₃ | ~3.7 | 3H | Singlet | N/A |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is critically dependent on meticulous sample preparation.

Standard Sample Preparation

-

Analyte Quantity: Weigh approximately 5-10 mg of (S)-Methyl 2-amino-3-methylbutanoate directly into a clean, dry vial.[12]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Add approximately 0.6-0.7 mL of the solvent to the vial.[13] Ensure the final sample height in the NMR tube is at least 4.5-5 cm.[12]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal reference, which is set to 0.00 ppm.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Caption: Standard workflow for NMR sample preparation and data acquisition.

D₂O Exchange for Amine Proton Confirmation

This self-validating step confirms the identity of the -NH₂ signal.

-

Acquire Initial Spectrum: Follow steps 1-6 above to obtain a standard ¹H NMR spectrum.

-

Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Mix: Cap the tube and invert it several times to mix thoroughly. A brief, gentle vortex can be used.

-

Re-acquire Spectrum: Insert the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signal corresponding to the amino protons will have disappeared or significantly diminished in the second spectrum due to the exchange of protons for deuterium.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of (S)-Methyl 2-amino-3-methylbutanoate is a rich source of structural information. A systematic analysis of the chemical shifts, integration values, and coupling patterns allows for the unambiguous assignment of every proton in the molecule. The key diagnostic feature is the presence of two distinct doublets for the isopropyl methyl groups, a direct and elegant confirmation of their diastereotopic nature resulting from the C2 stereocenter. This guide provides the foundational framework for not only interpreting the spectrum of this specific molecule but also for approaching the structural elucidation of other chiral amino acid derivatives with confidence and scientific rigor.

References

-

University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). The n+1 Rule. Available at: [Link]

-

AOCS. (2019). Saturated Fatty Acids and Methyl Esters. Available at: [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Available at: [Link]

-

D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education. Available at: [Link]

-

UCL. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Available at: [Link]

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Available at: [Link]

-

ResearchGate. (n.d.). The two methyl protons in the isopropyl group become anisochronous due.... Available at: [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

-

LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Available at: [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

-

ResearchGate. (n.d.). FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride.... Available at: [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000052 - L-Valine. Available at: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. acdlabs.com [acdlabs.com]

- 4. aocs.org [aocs.org]

- 5. bmse000052 L-Valine at BMRB [bmrb.io]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 13. ou.edu [ou.edu]

An In-Depth Technical Guide to the Safe Handling of L-Valine Methyl Ester

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of L-Valine methyl ester and its commonly used hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic safety data sheets to offer in-depth, field-proven insights into the chemical's properties, potential hazards, and the necessary protocols to mitigate risks in a laboratory setting. By explaining the causality behind experimental choices and grounding all recommendations in authoritative sources, this guide serves as an essential resource for ensuring a safe and compliant research environment.

Introduction and Scientific Context

L-Valine methyl ester is an important chiral building block and intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] As a derivative of the essential amino acid L-valine, it is frequently utilized in peptide synthesis and the development of novel therapeutics.[1][3] While often handled as the more stable hydrochloride salt (CAS No. 6306-52-1), the principles of safe handling apply to both forms. Understanding the chemical's reactivity, potential hazards, and appropriate handling procedures is paramount for any researcher incorporating it into their workflow. This guide provides a self-validating system of protocols and information to ensure the safe and effective use of this versatile compound.

Hazard Identification and Risk Assessment

GHS Hazard Classification for L-Valine Methyl Ester Hydrochloride:

-

Skin Irritation: Category 2 (Causes skin irritation)

-

Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)

It is crucial to note that the toxicological properties have not been fully investigated.[4][6] In the absence of comprehensive data, a conservative approach to risk mitigation is essential.

Occupational Exposure Banding

Given the limited specific toxicity data for L-Valine methyl ester, the principles of occupational exposure banding (OEB) should be applied. OEB is a method to categorize chemicals into bands based on their potential health outcomes and potency, which then correspond to a range of exposure concentrations designed to protect worker health. For novel or data-poor compounds like L-Valine methyl ester, this provides a structured framework for risk management. Based on its irritant properties, L-Valine methyl ester would likely fall into a band requiring diligent control of airborne dust and direct contact.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of L-Valine methyl ester is fundamental to its safe handling and use in experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C6H13NO2 (Free Ester) / C6H14ClNO2 (HCl Salt) | [7] |

| Molecular Weight | 131.17 g/mol (Free Ester) / 167.63 g/mol (HCl Salt) | [7] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 171-173 °C (HCl Salt) | [3][5] |

| Solubility | Data not readily available for water solubility. | |

| Stability | Stable under recommended storage conditions. | [4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the most effective way to minimize exposure and ensure the integrity of the chemical.

Engineering Controls

The primary engineering control for handling powdered L-Valine methyl ester is a certified chemical fume hood. All weighing and transfer operations that could generate dust must be performed within a fume hood to prevent inhalation of airborne particles. For highly sensitive weighing procedures where the airflow of a standard fume hood may cause inaccuracies, a ventilated balance enclosure or a glove box should be utilized.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.

| PPE Category | Specification | Rationale |

| Eye Protection | Safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and airborne particles.[4][8] |

| Hand Protection | Chemical-resistant nitrile gloves. Gloves should be inspected before use and changed frequently, especially if contamination is suspected. | Prevents skin contact and irritation.[8] |

| Body Protection | A long-sleeved laboratory coat. | Protects skin and clothing from accidental spills. |

| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used if dust generation is unavoidable, even within a fume hood, or in the event of a large spill. | Prevents inhalation of irritant dust.[4] |

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

-

Container: Keep the container tightly closed when not in use.[4][9]

-

Environment: Store in a cool, dry, and well-ventilated area.[4][5]

-

Incompatibilities: Store away from strong oxidizing agents.[4][6]

Experimental Workflows: Step-by-Step Methodologies

The following protocols are designed to provide a self-validating system for common laboratory procedures involving L-Valine methyl ester.

Protocol for Weighing and Dissolving L-Valine Methyl Ester

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is functioning correctly.

-

Staging: Place a weigh boat, spatula, and the L-Valine methyl ester container inside the fume hood.

-

Weighing: Carefully transfer the desired amount of L-Valine methyl ester to the weigh boat. Avoid creating dust by using slow, deliberate movements.

-

Container Sealing: Immediately and securely close the L-Valine methyl ester container.

-

Dissolution: Place the weigh boat containing the powder into a suitable beaker or flask within the fume hood. Add the desired solvent to the vessel, ensuring the powder is fully dissolved.

-

Cleanup: Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel. Dispose of the weigh boat and cleaning materials as solid chemical waste.

Visualization of Safe Weighing Workflow

Caption: Workflow for Safely Weighing L-Valine Methyl Ester.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation persists.[10]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

-

Ingestion: If swallowed, do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[4]

Accidental Release Measures

For a small spill, trained personnel wearing appropriate PPE can clean it up. For large spills, evacuate the area and contact the institution's emergency response team.

-

Containment: Prevent further dispersal of the powder.

-

Cleanup: Carefully sweep or vacuum up the spilled material and place it into a sealed, labeled container for disposal. Avoid generating dust.

-

Decontamination: Clean the spill area with a damp cloth or paper towels.

-

Disposal: Dispose of all cleanup materials as hazardous waste.

Waste Disposal

All waste containing L-Valine methyl ester should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[4]

Chemical Deactivation Protocol (Hydrolysis)

For small quantities of residual L-Valine methyl ester, chemical deactivation via hydrolysis to the parent amino acid, L-valine, can be considered. This process converts the ester to a more water-soluble and generally less reactive compound.

-

Preparation: In a chemical fume hood, add the residual L-Valine methyl ester to a beaker.

-

Hydrolysis: Slowly add a dilute aqueous solution of a mild acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the beaker while stirring. The ester will hydrolyze to L-valine and methanol.

-

Neutralization: After the reaction is complete, neutralize the solution with a suitable acid or base.

-

Disposal: The resulting aqueous solution can then be disposed of according to institutional guidelines for aqueous chemical waste.

Toxicological and Reactivity Profile

Toxicological Summary

As previously stated, comprehensive toxicological data for L-Valine methyl ester is limited. However, data for the parent compound, L-Valine, indicates low acute toxicity.[11] The primary health concerns for the methyl ester are its irritant effects.[4] Long-term exposure to high concentrations of amino acid derivatives may have unforeseen health consequences, underscoring the importance of minimizing exposure.[12][13][14]

Reactivity and Chemical Compatibility

-

Stability: L-Valine methyl ester is stable under normal conditions.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[4][6]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and, in the case of the hydrochloride salt, hydrogen chloride gas.[4][6] Studies on the thermal decomposition of amino acids show that they can emit water, ammonia, and carbon dioxide at elevated temperatures.[15][16][17][18]

Visualization of Hazard Mitigation Logic

Caption: Logic Diagram for Mitigating L-Valine Methyl Ester Hazards.

Conclusion

L-Valine methyl ester is a valuable tool in chemical synthesis and drug development. While it presents manageable hazards, a thorough understanding of its properties and a disciplined approach to its handling are essential for ensuring the safety of laboratory personnel. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can confidently and safely utilize this compound in their work.

References

-

L-VALINE METHYL ESTER HYDROCHLORIDE - Suvchem Laboratory Chemicals. (n.d.). Retrieved from [Link]

-

Holeček, M. (2022). Side Effects of Amino Acid Supplements. Physiological Research, 71(1), 29–45. Retrieved from [Link]

-

MSDS - L-Valine Methyl Ester Hydrochloride - KM Pharma Solution Private Limited. (n.d.). Retrieved from [Link]

-

Weiss, I. M., Muth, C., Drumm, R., & Krupke, R. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. Retrieved from [Link]

-

Schaberg, A., Wroblowski, R., & Goertz, R. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Physics: Conference Series, 1107, 032014. Retrieved from [Link]

-

Safety Data Sheet L-Valine Revision 3, Date 01 Jul 2022 - Redox. (2025, September 23). Retrieved from [Link]

-

Weiss, I. M., Muth, C., Drumm, R., & Krupke, R. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. Retrieved from [Link]

-

MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET: L-Valine. (2003, January 6). Retrieved from [Link]

-

Wang, J., Wu, Z., Li, D., Li, N., Diao, H., & Li, F. (2015). The Effects of Prolonged Basic Amino Acid Exposures on Mitochondrial Enzyme Gene Expressions, Metabolic Profiling and Insulin Secretions and Syntheses in Rat INS-1 β-Cells. PLoS ONE, 10(7), e0131639. Retrieved from [Link]

-

Weiss, I. M., Muth, C., Drumm, R., & Krupke, R. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Retrieved from [Link]

-

L-Valine, methyl ester - Cheméo. (n.d.). Retrieved from [Link]

-

Holeček, M. (2022, March 25). Side effects of amino acid supplements. PubMed. Retrieved from [Link]

-

Material Safety Data Sheet - Cellseco. (2012, January 28). Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

-

Weiss, I. M., Muth, C., Drumm, R., & Krupke, R. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Retrieved from [Link]

-

Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC. (n.d.). Retrieved from [Link]

-

niosh pocket guide to chemical hazards. (n.d.). Retrieved from [Link]

-

NIOSH Pocket Guide To Chemical Hazards - Enviro Safetech. (n.d.). Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Teamster Safety and Health. (n.d.). Retrieved from [Link]

-

Holeček, M. (2022, April 1). Side Effects of Amino Acid Supplements. ResearchGate. Retrieved from [Link]

-

Cas 4070-48-8,L-VALINE METHYL ESTER - LookChem. (n.d.). Retrieved from [Link]

- US4185027A - Hydrolysis of methyl esters - Google Patents. (n.d.).

-

Understanding the NIOSH Pocket Guide to Chemical Hazards - CPWR. (n.d.). Retrieved from [Link]

-

Chemical Properties of L-Valine, methyl ester (CAS 4070-48-8) - Cheméo. (n.d.). Retrieved from [Link]

-

Can you cleave methyl esters using acid instead of base? Anyone used this method before? (2013, December 13). Reddit. Retrieved from [Link]

-

L-VALINE METHYL ESTER | CAS#:4070-48-8 | Chemsrc. (2025, August 24). Retrieved from [Link]

-

Synthesis of chiral azomethines starting from L-valine methyl ester hydrochloride and substituted benzaldehydes of vanillin series. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - MDPI. (2022, April 27). Retrieved from [Link]

-

Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. L-VALINE METHYL ESTER | CAS#:4070-48-8 | Chemsrc [chemsrc.com]

- 3. L -Valine methyl ester 99 6306-52-1 [sigmaaldrich.com]

- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. chemeo.com [chemeo.com]

- 8. echemi.com [echemi.com]

- 9. peptide.com [peptide.com]

- 10. kmpharma.in [kmpharma.in]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Side Effects of Amino Acid Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of Prolonged Basic Amino Acid Exposures on Mitochondrial Enzyme Gene Expressions, Metabolic Profiling and Insulin Secretions and Syntheses in Rat INS-1 β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Side effects of amino acid supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (PDF) Comparative study of the thermal decomposition behaviour of different amino acids and peptides [academia.edu]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

The Pivotal Role of Valine Derivatives in Cellular Metabolism, Signaling, and Disease: A Technical Guide for Researchers

Abstract

Valine, an essential branched-chain amino acid (BCAA), serves not only as a fundamental building block for protein synthesis but also as a critical substrate for a cascade of metabolic and signaling pathways. Its derivatives, generated through a well-defined catabolic pathway, are emerging as key bioactive molecules that exert profound influence on cellular energy homeostasis, nutrient sensing, and intercellular communication. This technical guide provides an in-depth exploration of the biological roles of valine derivatives, moving from their metabolic origins to their complex functions in health and disease. We will dissect the valine catabolic pathway, illuminate the central role of these derivatives in mTORC1 signaling and anaplerosis, and examine their pathological implications in disorders such as Maple Syrup Urine Disease (MSUD), metabolic syndrome, and cancer. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the quantification of valine derivatives and the assessment of their impact on key signaling nodes. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the intricate network governed by valine metabolism.

Introduction to Valine: Beyond a Simple Building Block

Valine is one of three essential branched-chain amino acids (BCAAs), alongside leucine and isoleucine, characterized by its non-polar isopropyl side chain.[1] As the human body cannot synthesize it de novo, valine must be obtained from dietary sources such as meats, dairy products, and legumes.[1][2] While its primary and most well-known function is its incorporation into polypeptides during protein synthesis, this role represents only a fraction of its physiological importance. Valine also serves as a crucial metabolic fuel, particularly in tissues with high energy demands like skeletal muscle, and its breakdown products are vital signaling molecules and precursors for other biosynthetic pathways.[2][3] A deficiency in valine can lead to impaired central nervous system function, highlighting its importance in neurological health.[2]

The Valine Catabolic Pathway: A Factory for Bioactive Derivatives

The biological activities of valine derivatives are intrinsically linked to the valine catabolic pathway, a multi-step enzymatic process primarily occurring in the mitochondria of extrahepatic tissues like skeletal muscle.[4]

The pathway can be summarized in the following key steps:

-

Transamination: The initial step involves the transfer of valine's amino group to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This produces the α-keto acid derivative, α-ketoisovalerate (KIV) , and glutamate.[2][4]

-

Oxidative Decarboxylation: KIV is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5] This is a critical, rate-limiting step that yields isobutyryl-CoA .[1]

-

Further Oxidation and Hydration: Isobutyryl-CoA undergoes a series of enzymatic reactions, including dehydrogenation to form methacrylyl-CoA, which is then hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyisobutyryl-CoA.[6]

-

Hydrolysis and Final Conversion: A unique step in valine catabolism is the removal of the CoA moiety from 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[6][7] This reaction generates the key signaling molecule 3-hydroxyisobutyrate (3-HIB) .[6][8] 3-HIB is then oxidized to methylmalonic semialdehyde, which is subsequently converted to propionyl-CoA .

-

Entry into the TCA Cycle: Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA , an intermediate of the tricarboxylic acid (TCA) cycle.[1]

Figure 2: Valine's role in mTORC1 signaling.

Anaplerotic Contribution to the TCA Cycle

The complete catabolism of valine culminates in the production of succinyl-CoA, which directly enters the TCA cycle. [1][4]This process, known as anaplerosis, is the replenishment of cycle intermediates that may have been extracted for biosynthetic purposes. This anaplerotic function is particularly crucial in highly metabolic tissues like the heart and skeletal muscle during exercise, where TCA cycle intermediates are in high demand for energy production. [2][3]By fueling the TCA cycle, valine catabolism supports sustained ATP production. [3]

Neurological Functions

Valine crosses the blood-brain barrier and is a precursor for the synthesis of key neurotransmitters, including glutamate and GABA. [2]Its derivatives have also been studied for their neuropharmacological effects, with some showing potential to improve cognitive function and offer neuroprotection. [9]

The Role of Valine Derivatives in Pathophysiology

Dysregulation of valine metabolism is implicated in a range of human diseases.

Maple Syrup Urine Disease (MSUD)

MSUD is a rare, autosomal recessive genetic disorder caused by a deficiency in the BCKDH enzyme complex. [10][11]This enzymatic block prevents the breakdown of valine, leucine, and isoleucine, leading to the toxic accumulation of these BCAAs and their corresponding α-keto acids (like KIV) in the blood and urine. [10][12][13]The name of the disease derives from the characteristic sweet, maple syrup-like odor of the urine and earwax of affected individuals. [11][13]If untreated, the neurotoxic effects of these accumulating compounds can lead to severe neurological damage, developmental delay, and can be life-threatening. [5][11][12] Table 1: Typical Plasma BCAA Concentrations

| Amino Acid | Healthy Individual (μM) | Classic MSUD Patient (μM) |

| Valine | ~200 | >1000 |

| Leucine | ~100 | >1500 |

| Isoleucine | ~60 | >500 |

| Alloisoleucine | Not Detectable | >5 (Pathognomonic) |

| Data compiled from typical ranges reported in literature. | ||

| [12][14] |

Metabolic Syndrome and Insulin Resistance

Elevated circulating levels of BCAAs, including valine, are strongly associated with insulin resistance and an increased risk for type 2 diabetes. [8][15]The valine derivative 3-hydroxyisobutyrate (3-HIB) has been identified as a key signaling molecule in this process. [8][15]Produced and secreted by muscle cells, 3-HIB acts as a paracrine factor on endothelial cells, stimulating the transport of fatty acids into skeletal muscle. [8][16][17]This leads to intramuscular lipid accumulation, which is a known contributor to the development of insulin resistance. [8][16]

Cancer Metabolism

Cancer cells exhibit reprogrammed metabolism to fuel their rapid proliferation and growth. [18][19]Many cancers show an increased demand for BCAAs. [14][20]The catabolism of valine is particularly important in some cancers, such as prostate cancer, where it serves as a crucial anaplerotic source to refuel the mitochondrial succinate pool. [18][21]This succinate-dependent metabolic reprogramming supports both energy production and the synthesis of lipids needed for new cell membranes. [18][21]Consequently, enzymes in the valine catabolic pathway, such as HIBCH, are being investigated as potential therapeutic targets to selectively inhibit cancer cell metabolism. [18][21]

Methodologies for Studying Valine Derivatives

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the accurate quantification of valine and its derivatives in biological matrices like plasma, serum, or tissue homogenates.

Experimental Protocol: Quantification of Valine and 3-HIB in Plasma

-

Sample Preparation:

-

To 50 µL of plasma, add 200 µL of ice-cold methanol containing internal standards (e.g., ¹³C₅,¹⁵N₁-Valine, d₆-3-HIB).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant under a stream of nitrogen gas.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC Separation:

-

Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Example Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 4 min.

-

-

MS Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM).

-

Example MRM Transitions: Valine (118.1 → 72.1), ¹³C₅,¹⁵N₁-Valine (124.1 → 77.1), 3-HIB (105.1 → 59.1), d₆-3-HIB (111.1 → 65.1).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the analytes.

-

Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the standard curve.

-

Figure 3: LC-MS/MS workflow for valine derivative analysis.

Assessing mTORC1 Activity Downstream of Valine Stimulation

Western blotting is a robust technique to measure the activation state of the mTORC1 pathway by assessing the phosphorylation of its downstream targets.

Experimental Protocol: Western Blot for p-S6K1

-

Cell Culture and Starvation:

-

Culture cells (e.g., HeLa or primary hepatocytes) to ~80% confluency.

-

Rinse cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Starve cells of amino acids by incubating in amino acid-free DMEM for 1-2 hours. [22]

-

-

Stimulation:

-

Replace starvation media with media containing a specific concentration of valine (e.g., 25 mM) or a complete amino acid cocktail as a positive control. [23] * Incubate for a specified time (e.g., 15-60 minutes). A time-course experiment is recommended.

-

-

Cell Lysis:

-

Wash cells with ice-cold DPBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-S6K1 (Thr389) and rabbit anti-total S6K1).

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-S6K1 signal to the total S6K1 signal to determine the relative level of activation.

-

Therapeutic Perspectives and Future Directions

The deepening understanding of the roles of valine derivatives is opening new therapeutic avenues. [24]Targeting valine catabolism, for instance by inhibiting HIBCH, is a promising strategy to selectively starve cancer cells of essential metabolites. [18][21]Conversely, supplementation with valine or its derivatives is being explored for conditions like end-stage kidney disease to improve fatigue and cognitive function. [24] Future research will likely focus on:

-

Elucidating the full spectrum of receptors and signaling pathways modulated by 3-HIB and other valine derivatives.

-

Developing more specific and potent inhibitors of key enzymes in the valine catabolic pathway for cancer therapy.

-

Investigating the therapeutic potential of valine supplementation in neurodegenerative diseases and muscle-wasting conditions. [3]

Conclusion

Valine and its derivatives are far more than simple metabolic intermediates. They are integral players in a complex network that governs cellular growth, energy balance, and organismal health. From activating the central mTORC1 growth pathway to contributing to the pathophysiology of metabolic disease and cancer, the influence of these molecules is profound and multifaceted. The experimental frameworks provided herein offer robust tools for researchers to further unravel the intricate biological roles of valine derivatives, paving the way for novel diagnostic and therapeutic innovations.

References

- The Discovery of 3-Hydroxyisobutyrate: A Key Metabolic Intermediate Linking Branched-Chain Amino Acid Metabolism to Insulin Resi - Benchchem. (URL: )

- Maple Syrup Urine Disease | Pathogenesis, Signs & Symptoms, Subtypes, Diagnosis and Tre

- Overview of Valine Metabolism - Cre

-

Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer. (2024). Oncogene. (URL: [Link])

-

The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities. (URL: [Link])

-

Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia. (URL: [Link])

-